molecular formula C10H7NO5 B14308550 3-Methoxy-6-nitro-2H-1-benzopyran-2-one CAS No. 112212-17-6

3-Methoxy-6-nitro-2H-1-benzopyran-2-one

Cat. No.: B14308550
CAS No.: 112212-17-6
M. Wt: 221.17 g/mol
InChI Key: JVXUFVYSKYNOHN-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a benzopyranone derivative featuring a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 6 on the aromatic ring. The benzopyranone core structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized electronic environment, which may influence reactivity, stability, and biological activity.

Properties

CAS No.

112212-17-6

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

3-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3

InChI Key

JVXUFVYSKYNOHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between 3-Methoxy-6-nitro-2H-1-benzopyran-2-one and related compounds from the evidence:

Compound Name Substituents (Position) Core Structure Key Functional Groups
This compound (Target) Methoxy (3), Nitro (6) Benzopyranone -NO₂ (electron-withdrawing), -OCH₃
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Ethoxy (propyl chain), Benzoyl, Methyl (6) Pyran-2-one -OCH₂CH₃, -C(O)Ph, -CH₃
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Benzylmercapto (propyl chain), Benzoyl, Methyl (6) Pyran-2-one -SCH₂Ph, -C(O)Ph, -CH₃
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one Dimethylpropenyl (3), Hydroxy (7), Methoxy (6) Benzopyranone -C(CH₃)₂CH₂, -OH, -OCH₃

Key Observations :

  • Substituent Effects: The target compound’s nitro group at position 6 contrasts with methyl or benzylmercapto groups in analogs (e.g., 14f, 14g).
  • Positional Isomerism : The NIST compound shares a methoxy group at position 6 but differs in substituents at position 3 (dimethylpropenyl vs. methoxy in the target).

Physicochemical Properties and Spectral Data

The table below compares available data for analogs, though direct data for the target compound are absent:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Not reported Expected: Methoxy singlet (~3.8–4.0), aromatic protons deshielded by -NO₂ Predicted: Carbonylic C=O (~160–170), nitro-adjacent carbons (~120–140)
14f 94 Ethoxy (δ 1.2–1.4, triplet; δ 3.4–3.6, quartet), benzoyl protons (~7.5–8.0) Benzoyl carbons (~128–135, 195–200 for C=O)
14g 84–86 Benzylmercapto (δ 3.8–4.0, singlet for -SCH₂Ph), aromatic protons (~7.3–7.7) Thioether carbon (~35–40), benzoyl C=O (~190–200)

Spectral Insights :

  • The target compound’s nitro group would cause significant deshielding of adjacent protons in ¹H NMR, distinct from the shielding effects of ethoxy or benzylmercapto groups in 14f/14g.
  • In IR spectroscopy, the nitro group would exhibit strong absorption bands near 1520 and 1350 cm⁻¹, differentiating it from analogs with ester or thioether functionalities .

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